molecular formula C21H23N3O5 B2992811 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea CAS No. 954660-79-8

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea

Katalognummer: B2992811
CAS-Nummer: 954660-79-8
Molekulargewicht: 397.431
InChI-Schlüssel: JFIBHJKPSYEWAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This urea derivative features a benzodioxole moiety and a pyrrolidinone ring, structural motifs commonly associated with bioactive compounds. Its core structure is closely related to chemical entities investigated as potent inhibitors of cellular differentiation and proliferation . Compounds within this structural class are being explored for their potential to modulate key signaling pathways involved in oncogenesis and other proliferative disorders. Preliminary research on analogs suggests potential application in studying a range of diseases, including cancer, age-related macular degeneration, fibrosis, and psoriasis . The mechanism of action for this compound family may involve the inhibition of specific protein targets that drive unchecked cellular growth and survival, making them valuable tools for understanding disease etiology . Furthermore, related compounds are also being investigated for their role as immunomodulators in cancer and infectious diseases , highlighting the broad research utility of this chemical archetype . The molecular formula is estimated to be C21H23N3O5, with a molecular weight of approximately 397.43 g/mol, based on data from a closely related methoxy analog . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Eigenschaften

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-2-27-17-6-3-15(4-7-17)23-21(26)22-11-14-9-20(25)24(12-14)16-5-8-18-19(10-16)29-13-28-18/h3-8,10,14H,2,9,11-13H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIBHJKPSYEWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several stages:

  • Formation of Benzo[d][1,3]dioxol-5-yl intermediate: : This involves the reaction of catechol with methylene chloride in the presence of a base, leading to the formation of the 1,3-benzodioxole ring.

  • Formation of Pyrrolidin-3-yl intermediate: : The intermediate can be synthesized through a Mannich reaction involving a ketone, formaldehyde, and an amine.

  • Urea Formation: : The urea linkage is formed by the reaction between an amine and an isocyanate derivative under controlled conditions.

  • Coupling Reaction: : The final step involves the coupling of these intermediates through a suitable reagent, such as a coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods focus on scaling up these reactions while maintaining purity and yield. This typically involves:

  • Optimizing reaction conditions: to improve yield and reduce by-products.

  • Continuous flow synthesis: for better control over reaction parameters.

  • Purification techniques: like recrystallization and chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea undergoes various types of reactions:

  • Oxidation: : Typically, strong oxidizing agents can convert certain functional groups within the compound to oxides or higher oxidation states.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can reduce carbonyl groups to alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur at the urea or ethoxyphenyl groups, using reagents such as halides or amines.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing agents: : LiAlH4, sodium borohydride (NaBH4).

  • Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2).

  • Solvents: : Methanol, dichloromethane, toluene.

Major Products

  • Oxidation products: : Can include various oxides and other oxidized derivatives.

  • Reduction products: : Primarily involve alcohols and amines.

  • Substitution products: : A variety of substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea finds applications in various fields:

Chemistry

  • Catalysis: : Used as a catalyst or catalyst precursor in organic synthesis.

  • Analytical Chemistry: : Employed in the development of chromatographic methods.

Biology

  • Biochemical Research: : Used to study enzyme interactions and protein-ligand binding.

Medicine

  • Drug Development: : Investigated for potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

Industry

  • Material Science: : Used in the synthesis of polymers and advanced materials with unique properties.

  • Agriculture: : Explored for use in pesticide formulations and plant growth regulators.

Wirkmechanismus

Molecular Targets and Pathways

The compound exerts its effects through interactions with specific enzymes or receptors:

  • Enzyme Inhibition: : By binding to active sites, it can inhibit the activity of certain enzymes.

  • Receptor Modulation: : Alters signaling pathways by acting as an agonist or antagonist at specific receptors.

The precise mechanism often involves complex biochemical interactions at the molecular level, influencing pathways related to cell growth, apoptosis, and metabolism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is structurally analogous to three derivatives, differing in substituents on the urea moiety or heterocyclic components. Key comparisons include:

Substituent Variations and Physicochemical Properties

Compound Name Substituent on Urea Molecular Formula Molecular Weight (g/mol) Key Features
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea (Target) 4-Ethoxyphenyl C₂₁H₂₃N₃O₅ 397.4 (estimated) Higher lipophilicity due to ethoxy group; potential improved membrane permeability
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea 4-Methoxyphenyl C₂₀H₂₁N₃O₅ 383.4 Reduced steric bulk compared to ethoxy; lower logP may enhance aqueous solubility
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea 2-Methoxyphenyl C₂₀H₂₁N₃O₅ 383.4 Ortho-substitution may introduce steric hindrance, altering binding affinity
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea Thiophen-2-yl C₁₇H₁₇N₃O₄S 359.4 Thiophene’s electron-rich nature may enhance π-π stacking; sulfur introduces polarity

Structural and Electronic Considerations

  • Ethoxy vs. Methoxy : The ethoxy group in the target compound increases steric bulk and lipophilicity (logP), which could improve blood-brain barrier penetration but reduce water solubility compared to methoxy derivatives .
  • Substituent Position : The 4-methoxy derivative’s para-substitution allows optimal electronic effects (e.g., resonance donation), while the 2-methoxy analog’s ortho position may disrupt planar interactions with targets .
  • Thiophene vs. Phenyl : The thiophene variant replaces the phenyl ring with a sulfur-containing heterocycle, altering electronic properties (e.g., dipole moments) and enabling sulfur-specific interactions (e.g., hydrogen bonding) .

Conformational Analysis

The 5-oxopyrrolidin ring’s puckering, quantified via Cremer-Pople coordinates, influences the spatial orientation of the piperonyl and urea groups. For example:

  • A twist-boat conformation could position the ethoxyphenyl group for optimal hydrophobic interactions.
  • A planar conformation might reduce steric clashes in methoxy derivatives .

Research Tools and Methodologies

  • Crystallography : SHELX and Mercury CSD are critical for resolving conformational details and intermolecular interactions (e.g., hydrogen bonds between urea NH and carbonyl groups) .
  • Database Mining : Tools like Mogul and IsoStar aid in comparing packing patterns and interaction motifs across analogs .

Biologische Aktivität

The compound 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H22N2O4\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{4}

This structure contains a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance. The presence of the urea group and the ethoxyphenyl substituent further enhances its potential biological activity.

Biological Activity Overview

Research indicates that derivatives of benzo[d][1,3]dioxole exhibit a variety of biological activities. The following sections detail specific activities associated with the compound .

Anticancer Activity

A study conducted on benzodioxole derivatives demonstrated significant anticancer properties. Compounds similar to the one in focus showed cytotoxic effects against various cancer cell lines, including Hep3B liver cancer cells. The IC50 values for these compounds ranged from 3.94 to 9.12 mM, indicating varying degrees of potency. Notably, compounds with amide groups exhibited stronger cytotoxicity compared to others .

Table 1: IC50 Values of Benzodioxole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (mM)
2aHep3B3.94
2bHep3B9.12
DOXHep3BReference

Additionally, compound 2a was found to induce cell cycle arrest in the G2-M phase, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

Compounds containing the benzo[d][1,3]dioxole scaffold have also been evaluated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. This suggests a mechanism that may be beneficial in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of similar benzodioxole derivatives have been explored against various pathogens. In vitro studies revealed effectiveness against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents. The specific mechanisms of action are still under investigation but may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

Case Studies and Research Findings

Several studies have reported on the synthesis and evaluation of benzodioxole derivatives:

  • Synthesis and Evaluation : A series of benzodioxole derivatives were synthesized and tested for their biological activity. The results indicated that modifications to the benzodioxole structure could enhance anticancer activity significantly.
  • Mechanistic Studies : Further research is being conducted to elucidate the mechanisms through which these compounds exert their biological effects, including interactions at the molecular level with target proteins involved in cancer progression and inflammation .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via urea-forming reactions, such as coupling an isocyanate intermediate with a substituted amine. For example, the benzo[d][1,3]dioxol-5-yl group may be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling. Reaction optimization involves controlling temperature (e.g., 0–5°C for sensitive intermediates), solvent selection (e.g., DMF for polar aprotic conditions), and stoichiometric ratios of reagents (e.g., 1.2:1 amine-to-isocyanate ratio to minimize side products). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization is critical for isolating high-purity product .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of 1H^1H- and 13C^{13}C-NMR to confirm the urea linkage and substituent positions. For example, the carbonyl group of the pyrrolidin-5-one ring typically appears at ~170 ppm in 13C^{13}C-NMR. High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular mass. Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. X-ray crystallography (e.g., using Mercury CSD 2.0 for structural visualization) may resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) be applied to study the interaction of this compound with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can optimize the compound’s geometry and predict electrostatic potential surfaces to identify reactive sites. Molecular docking (AutoDock Vina or Schrödinger Suite) against protein targets (e.g., kinases or GPCRs) requires preparation of the ligand (protonation states assigned via Epik) and receptor (PDB structure optimized with H-bond networks). Binding affinity scores and interaction diagrams (e.g., hydrogen bonds with active-site residues) should be validated experimentally via SPR or ITC .

Q. What strategies are effective in resolving contradictory data between in vitro bioactivity assays and computational predictions for this urea derivative?

  • Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess conformational changes in the target protein over 100-ns trajectories. Validate in vitro using orthogonal assays: e.g., fluorescence polarization for binding affinity and cellular thermal shift assays (CETSA) for target engagement. Statistical analysis (e.g., Bland-Altman plots) can quantify bias between computational and experimental results .

Q. How can the stability of this compound under physiological conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, human liver microsomes). Monitor degradation via LC-MS/MS at intervals (0, 6, 12, 24 hours). Identify metabolites using fragmentation patterns (e.g., MS/MS with collision-induced dissociation). For oxidative stability, use radical initiators (e.g., AIBN) in aerobic conditions. Data should be analyzed using kinetic models (e.g., first-order decay) to estimate half-life .

Experimental Design & Theoretical Frameworks

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of analogs of this compound?

  • Methodological Answer : Employ a factorial design to systematically vary substituents (e.g., ethoxyphenyl vs. methoxyphenyl, pyrrolidinone ring modifications). Test each analog in triplicate across dose-response curves (e.g., 10 nM–100 µM) in cell-based assays. Use multivariate analysis (PCA or PLS regression) to correlate structural descriptors (e.g., LogP, polar surface area) with activity. Theoretical frameworks like Hammett linear free-energy relationships can rationalize electronic effects .

Q. How can crystallographic data (e.g., from Mercury CSD) inform the design of co-crystals or salts to improve solubility?

  • Methodological Answer : Analyze crystal packing motifs (e.g., π-π stacking of benzodioxole rings) using Mercury CSD’s Materials Module. Screen co-formers (e.g., succinic acid, nicotinamide) via slurry crystallization in 10 solvents (e.g., ethanol/water mixtures). Characterize co-crystals via PXRD and DSC to confirm formation. Solubility enhancement can be quantified using shake-flask assays with UV-Vis quantification .

Data Integration & Validation

Q. What methods are recommended for integrating heterogeneous data (e.g., crystallography, NMR, and bioassays) into a cohesive mechanistic model?

  • Methodological Answer : Use cheminformatics pipelines (e.g., KNIME or Pipeline Pilot) to align structural data with bioactivity. For example, overlay docked poses with crystallographic ligand coordinates (RMSD <2.0 Å). Validate mechanistic hypotheses via site-directed mutagenesis (e.g., alanine scanning of predicted binding residues) coupled with SPR binding assays. Bayesian networks can model probabilistic relationships between structural features and activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.